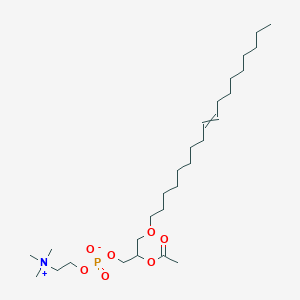
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine is a phospholipid derivative known for its role in various biological processes. It is a semisolid compound with a molecular weight of 549.72 g/mol and the empirical formula C28H56NO7P . This compound is also referred to as L-α-Phosphatidylcholine, β-acetyl-γ-O-(octadec-9-cis-enyl), and Dehydro-PAF (C18) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with cis-9-octadecenyl alcohol and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can modify the double bond in the cis-9-octadecenyl chain.
Substitution: Substitution reactions can occur at the acetyl group or the phosphocholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized phospholipids.
Reduction: Saturated phospholipid derivatives.
Substitution: Various substituted phospholipids depending on the reagents used.
Scientific Research Applications
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Plays a role in membrane biology and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and as a drug delivery vehicle.
Industry: Utilized in the formulation of liposomal drug delivery systems and cosmetic products.
Mechanism of Action
The mechanism of action of 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
1-O-(cis-9-Octadecenyl)-sn-glycero-3-phosphocholine: Lacks the acetyl group, leading to different biological properties.
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine head group instead of phosphocholine.
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphoserine: Contains a phosphoserine head group instead of phosphocholine.
Uniqueness
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine is unique due to its specific combination of a cis-9-octadecenyl chain and an acetyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2-acetyloxy-3-octadec-9-enoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














